Cerium tungsten oxide

Descripción general

Descripción

Cerium tungsten oxide is a material that has been used in various applications. It is often used in the form of an alloy for TIG and plasma welding due to its better ignition behavior .

Synthesis Analysis

Cerium-doped tungsten oxide nanostructures have been generated using a simple solvothermal method with cerium chloride salts and tungsten hexachloride as precursors . Another method involves the use of microwave irradiation without adding any surfactant .Chemical Reactions Analysis

Cerium (Ce)-doped tungsten oxide nanostructures have shown unique redox properties and structural defects, making them a desirable choice for selective hydrogenation reactions .Physical And Chemical Properties Analysis

This compound exhibits unique physical and chemical properties. For instance, it has been found that cerium-doped tungsten oxides exhibit higher optical contrasts and improved coloration efficiency compared to pure tungsten oxide .Aplicaciones Científicas De Investigación

1. Electrostatic Precipitation

- Loss Mechanism and Lifetime Estimation: Cerium tungsten (Ce–W) has been used in thermionic emission electrostatic precipitation. A study by Xu et al. (2014) focused on the loss mechanism and lifetime estimation of Ce–W cathodes under high temperatures and oxygen-bearing atmospheres. They found that tungsten oxidizes to tungsten trioxide on the surface, and decreasing oxygen concentration can prolong the cathode's operational time (Xu et al., 2014).

2. Photocatalysis

- Ce-doped Tungsten Oxide Nanostructures: Chang et al. (2011) synthesized Ce-doped tungsten oxide nanostructures using a solvothermal method, demonstrating improved photocatalytic activities under visible light irradiation compared to undoped tungsten oxide. This suggests potential applications in environmental remediation and energy conversion (Chang et al., 2011).

3. Surface Analysis and Modification

- Initial Growth of Nanostructured Cerium Oxide on Tungsten: Polyak and Bastl (2015) investigated the initial growth stages of cerium oxide on tungsten using XPS technique, revealing insights into the oxidation states and surface interactions. This research has implications for surface modification and functionalization of materials (Polyak & Bastl, 2015).

4. Electrochromic Devices

- Enhanced Electrochromic Performance: Kunyapat et al. (2018) demonstrated that Ce-doped tungsten oxide nanowires synthesized via a solvothermal method showed enhanced electrochromic performance, indicating their suitability for smart electrochromic devices (Kunyapat et al., 2018).

5. Semiconductor Technology

- MOS Transistors with Cerium Dioxide: Frangoul et al. (1991) employed cerium dioxide as a gate insulator in metal–oxide–semiconductor (MOS) transistors, showing that it yields low positive threshold voltage and negligible interface charge effects, thus enhancing the performance of these transistors (Frangoul, Sundaram, & Wahid, 1991).

6. Optoelectronic Applications

- Tungsten Oxide in Optoelectronics: A study by Cong, Geng, and Zhao (2016) highlighted the use of tungsten oxide in various optoelectronic applications, suggesting that its structure-determined properties make it an attractive candidate for these applications (Cong, Geng, & Zhao, 2016).

7. Selective Catalytic Reduction of NOx

- CeO2–WO3 Catalysts for NOx Reduction: Liu et al. (2013) prepared cerium–tungsten oxide catalysts for selective catalytic reduction of NOx with ammonia, showing enhanced catalytic activity and surface characteristics (Liu et al., 2013).

8. Energy Storage Devices

- Tungsten Oxide-based Electrodes: Shinde and Jun (2020) reviewed the progress in developing tungsten oxide-based electrodes for energy storage applications, highlighting their potential in supercapacitors and batteries (Shinde & Jun, 2020).

Mecanismo De Acción

Target of Action

Cerium tungsten oxide, also known as Cerium(III) tungstate, primarily targets nitrogen oxides (NOx) . The compound is used as a catalyst in the selective catalytic reduction (SCR) of NOx . The primary role of this target is to reduce the emission of harmful nitrogen oxides, which are major pollutants .

Mode of Action

The compound interacts with its targets through a redox cycle . The existence of Ce3+/Ce4+ redox electron pairs provides more surface adsorbed oxygen (Oα) and serves as a redox cycle . Positive interactions between Ce, W species, and Fe oxide in red mud occur, leading to the formation of an unsaturated chemical bond and promoting the activation of adsorbed NH3 species .

Biochemical Pathways

The Langmuir-Hinshelwood (L-H) routes and Eley-Rideal (E-R) routes occur in the low-temperature SCR reaction on the this compound surface . Key active intermediates species include NH4+ species on Brønsted acid sites, NH3 species on Lewis acid sites, bidentate nitrate, and bridging nitrate species .

Pharmacokinetics

A study on cerium oxide nanoparticles, which may share similar properties with this compound, suggests that these nanoparticles exhibit unique pharmacokinetics .

Result of Action

The result of the action of this compound is the conversion of NOx . When activated red mud is reconfigured by cerium-tungsten oxide, the NOx conversion kept above 90% at 219-480℃ .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the temperature range significantly affects the conversion rate of NOx . Furthermore, the presence of other elements, such as Fe in red mud, can enhance the compound’s action .

Safety and Hazards

Direcciones Futuras

Cerium tungsten oxide has potential for future applications in various fields. For instance, it has been suggested that smart electrochromic devices based on current Ce-doped WOx nanomaterials could be further developed for future energy-related applications . Additionally, cerium-assembled tungsten oxide composite fibers have been suggested as adhesive-free electrodes for high-performance asymmetric supercapacitors .

Propiedades

IUPAC Name |

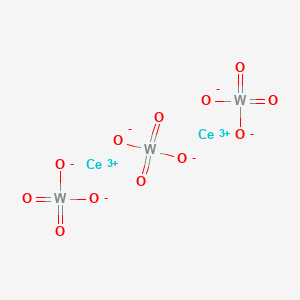

cerium(3+);dioxido(dioxo)tungsten | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ce.12O.3W/q2*+3;;;;;;;6*-1;;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXLQRHSAFOZOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[Ce+3].[Ce+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ce2O12W3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584115 | |

| Record name | Cerium(3+) dioxido(dioxo)tungsten (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1023.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12737-23-4 | |

| Record name | Cerium(3+) dioxido(dioxo)tungsten (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3365868.png)

![2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B3365913.png)